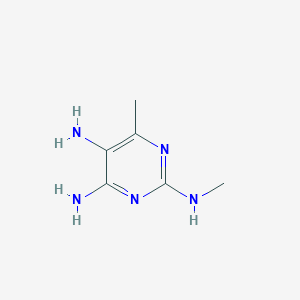
N2,6-Dimethylpyrimidine-2,4,5-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,6-Dimethylpyrimidine-2,4,5-triamine is an organic compound with the molecular formula C6H11N5 It is a derivative of pyrimidine, characterized by the presence of three amino groups and two methyl groups attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethylpyrimidine-2,4,5-triamine can be achieved through several methods. One common approach involves the reaction of 2,4,6-triaminopyrimidine with dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2,4,6-triaminopyrimidine in a suitable solvent, such as water or ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add dimethyl sulfate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration, washing, and drying.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
N2,6-Dimethylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2,6-dimethylpyrimidine-2,4,5-trione, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
N2,6-Dimethylpyrimidine-2,4,5-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tuberculosis activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N2,6-Dimethylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4,6-Triaminopyrimidine: A closely related compound with three amino groups attached to the pyrimidine ring.
2-Amino-4,6-dimethylpyrimidine: Similar structure but with only one amino group and two methyl groups.
4,6-Dimethyl-2-pyrimidinamine: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
N2,6-Dimethylpyrimidine-2,4,5-triamine is unique due to the specific arrangement of its amino and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C6H11N5 |
|---|---|
分子量 |
153.19 g/mol |
IUPAC名 |
2-N,6-dimethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C6H11N5/c1-3-4(7)5(8)11-6(9-2)10-3/h7H2,1-2H3,(H3,8,9,10,11) |
InChIキー |
YGDZBWLRVQBILP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)NC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


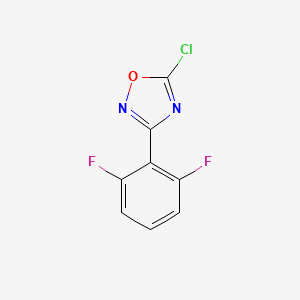

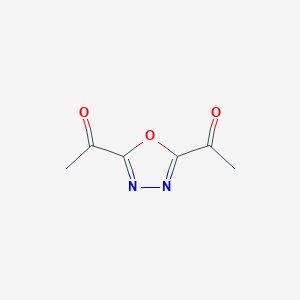

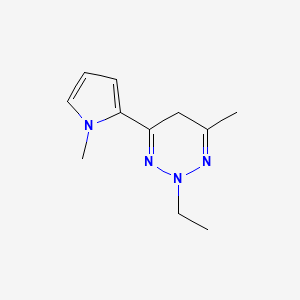
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
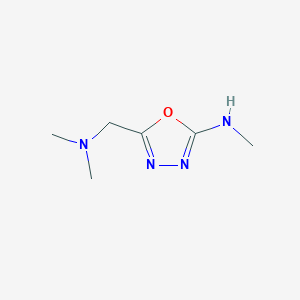
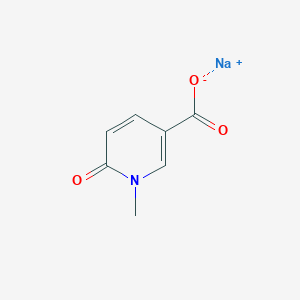
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
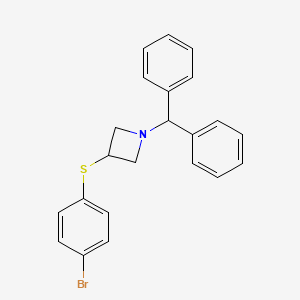
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
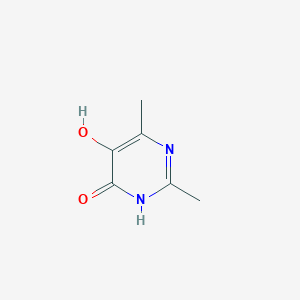
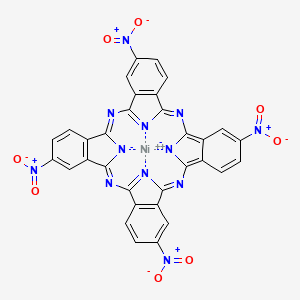
![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)
